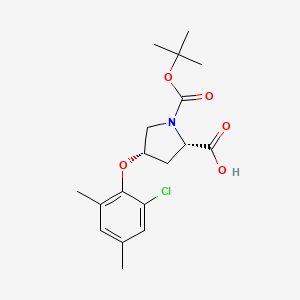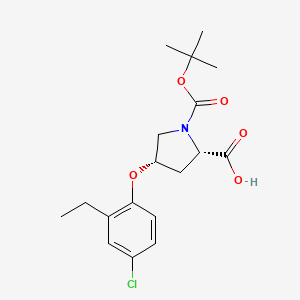![molecular formula C11H24Cl2N2O B1398319 1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride CAS No. 1219961-05-3](/img/structure/B1398319.png)
1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride
Overview
Description
The compound “1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride” is likely to be a salt due to the presence of “dihydrochloride” in its name. It contains a piperidine ring and a pyrrolidinol group, which are common structures in many pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine and pyrrolidine derivatives are often synthesized through cyclization, hydrogenation, and multicomponent reactions .Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyrrolidinol group, which is a five-membered ring with one nitrogen atom and a hydroxyl group. The presence of nitrogen makes these rings heterocyclic .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. Piperidines are known to have basic properties due to the presence of a nitrogen atom .Scientific Research Applications
Anticancer Potential
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized, with certain compounds demonstrating strong anticancer activity in vitro. These derivatives, related to the 4-piperidinyl group, show promise as potential anticancer agents, although further in vivo studies are necessary (Rehman et al., 2018).
Molecular and Crystal Structures
- The molecular and crystal structures of various hydroxy derivatives of hydropyridine, including those with piperidine units, have been studied. These compounds exhibit considerable conformational flexibility and can form an extended network of intramolecular and intermolecular hydrogen bonds, which are significant in understanding the role of molecular association in crystal packing (Kuleshova & Khrustalev, 2000).
Synthesis and Antimicrobial Activity
- Novel piperidinyl thieno tetrahydroisoquinolines have been synthesized, which possess antimicrobial properties. These compounds have been tested and shown promising influences against various pathogenic strains (Zaki et al., 2021).
Development of Pharmaceutical Agents
- In the development of pharmaceutical agents, piperidinyl compounds have been used. For example, the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate involved the use of piperidine, and the compound exhibited antimicrobial and antioxidant activities (Kumar et al., 2016).
Synthesis of Compounds for Medicinal Chemistry
- Synthesis of compounds like 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, which are intermediates in small molecule anticancer drugs, highlights the significance of piperidinyl groups in medicinal chemistry (Wang et al., 2017).
Mechanism of Action
properties
IUPAC Name |
1-(2-piperidin-4-ylethyl)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c14-11-4-8-13(9-11)7-3-10-1-5-12-6-2-10;;/h10-12,14H,1-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVIMZAQFPDTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCN2CCC(C2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(3-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1398236.png)
![4-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1398238.png)
![4-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1398240.png)

![4-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1398243.png)
![4-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1398244.png)
![Methyl (2S,4S)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398245.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2,4-di(tert-butyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398246.png)


![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398253.png)
![Methyl (2S,4S)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398255.png)
![2-[Methyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398257.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398258.png)